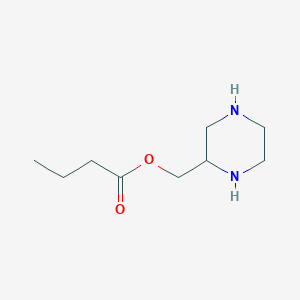
Piperazin-2-ylmethyl Butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazin-2-ylmethyl butanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of piperazine, which is a cyclic organic compound commonly used in the synthesis of pharmaceuticals and agrochemicals. Piperazin-2-ylmethyl butanoate has been synthesized using various methods and has shown promising results in scientific research applications.
Mecanismo De Acción
The mechanism of action of piperazin-2-ylmethyl butanoate is not fully understood. However, it is believed to exert its biological effects by inhibiting various enzymes and proteins involved in cellular processes. For example, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function. Piperazin-2-ylmethyl butanoate has also been shown to inhibit the activity of various enzymes involved in the biosynthesis of DNA and RNA, which can lead to cell death in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Piperazin-2-ylmethyl butanoate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and improve cognitive function. Moreover, it has been shown to have antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of piperazin-2-ylmethyl butanoate is its versatility in scientific research. It can be used in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. Moreover, it is relatively easy to synthesize and has shown promising results in various assays. However, one of the limitations of piperazin-2-ylmethyl butanoate is its toxicity. It has been shown to be toxic at high concentrations, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the research of piperazin-2-ylmethyl butanoate. One of the most promising directions is the development of new derivatives of this compound with improved biological activities and reduced toxicity. Moreover, the use of piperazin-2-ylmethyl butanoate in combination with other drugs or compounds may enhance its therapeutic potential. Finally, the elucidation of the mechanism of action of piperazin-2-ylmethyl butanoate will provide valuable insights into its biological effects and may lead to the development of new drugs for various diseases.
Conclusion:
Piperazin-2-ylmethyl butanoate is a versatile compound that has shown promising results in various fields of scientific research. Its potential applications in drug discovery, neurodegenerative disorders, and cancer therapy make it a valuable compound for further investigation. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of piperazin-2-ylmethyl butanoate have been discussed in this paper. Further research is needed to fully understand the biological effects of this compound and to develop new derivatives with improved therapeutic potential.
Métodos De Síntesis
Piperazin-2-ylmethyl butanoate can be synthesized using various methods, including the reaction of piperazine with butyric acid, the reaction of piperazine with butanoyl chloride, and the reaction of piperazine with butyric anhydride. The most commonly used method for the synthesis of piperazin-2-ylmethyl butanoate is the reaction of piperazine with butanoyl chloride in the presence of a base such as triethylamine. This method yields a high purity product and is relatively easy to perform.
Aplicaciones Científicas De Investigación
Piperazin-2-ylmethyl butanoate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of drug discovery. Piperazin-2-ylmethyl butanoate has been shown to exhibit potent antiviral, antibacterial, and antifungal activities. It has also been shown to possess anticancer properties and can induce apoptosis in cancer cells. Moreover, it has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
Número CAS |
148227-96-7 |
|---|---|
Nombre del producto |
Piperazin-2-ylmethyl Butanoate |
Fórmula molecular |
C9H18N2O2 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
piperazin-2-ylmethyl butanoate |
InChI |
InChI=1S/C9H18N2O2/c1-2-3-9(12)13-7-8-6-10-4-5-11-8/h8,10-11H,2-7H2,1H3 |
Clave InChI |
UPWWZEWRXBUNDE-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OCC1CNCCN1 |
SMILES canónico |
CCCC(=O)OCC1CNCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



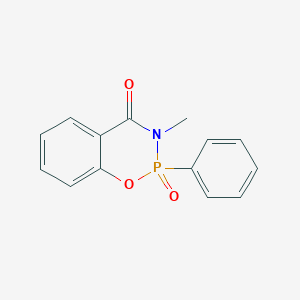
![3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,9-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B126221.png)
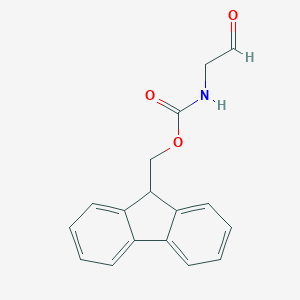

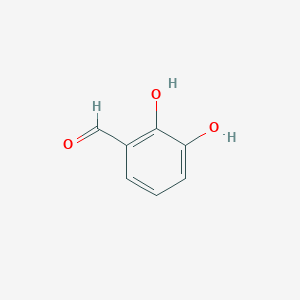
![Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B126239.png)
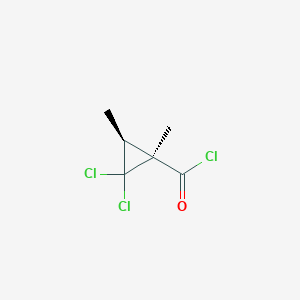
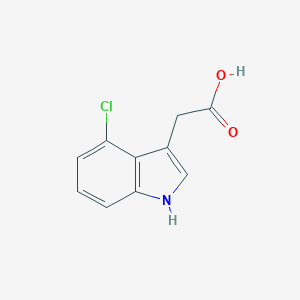
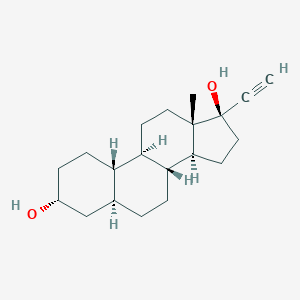


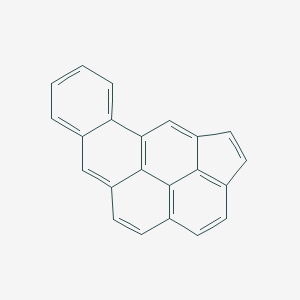
![[1-Hydroxy-1-phosphono-2-(2,4,5-trideuterioimidazol-1-yl)ethyl]phosphonic acid](/img/structure/B126256.png)
![6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B126257.png)